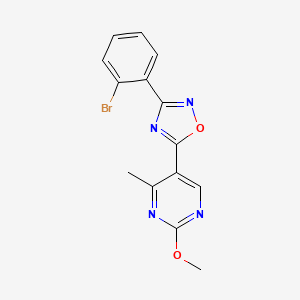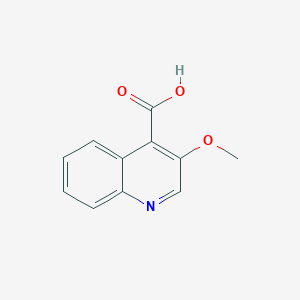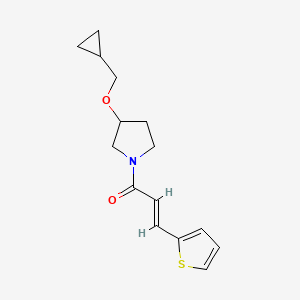
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, also known as BPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPO is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole may exert its antimicrobial and antitumor effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has also been shown to inhibit the activity of enzymes such as topoisomerase and tyrosinase, which are involved in DNA replication and melanin synthesis, respectively. Furthermore, 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been found to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can induce cell cycle arrest and apoptosis in cancer cells. 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has also been shown to inhibit the activity of enzymes involved in melanin synthesis, making it a potential therapeutic agent for the treatment of hyperpigmentation disorders. Furthermore, 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and yield, making it suitable for various scientific research applications. 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is also readily available and relatively inexpensive compared to other heterocyclic compounds. However, 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has some limitations, including its low solubility in water, which may limit its use in certain experiments. 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole may also exhibit cytotoxic effects at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole. One potential direction is the development of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the mechanism of action of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, which may lead to the development of novel therapeutic agents. Furthermore, the potential use of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole as a diagnostic tool for various diseases, such as cancer and hyperpigmentation disorders, warrants further investigation. Finally, the in vivo evaluation of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole in animal models may provide valuable insights into its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2-bromobenzoyl chloride with 2-amino-4-methyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromobenzohydrazide with 2-methoxy-4-methyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole in the presence of a dehydrating agent such as phosphorus oxychloride. These methods have been optimized to yield high purity and yield of 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic properties, including its antimicrobial, antitumor, and anti-inflammatory effects. In vitro studies have shown that 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole exhibits potent antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2/c1-8-10(7-16-14(17-8)20-2)13-18-12(19-21-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRDPPBJBWWRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2618987.png)
![2-{[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2618989.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2618991.png)

![5-chloro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methoxybenzamide](/img/structure/B2618993.png)

![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2618999.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2619004.png)
![2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2619005.png)


![2-[[(2,4-Dichlorophenyl)thio]methyl]-oxirane](/img/structure/B2619009.png)